PNMT Inhibition Affinity: 2.5‑fold Weaker Binding than Amphetamine
The compound exhibits substantially reduced affinity for phenylethanolamine N‑methyltransferase (PNMT) relative to amphetamine [1]. In a radiochemical assay using bovine PNMT, 1‑Phenyl‑2‑amino‑3,3‑dimethylbutane displayed a Ki of 1.11×10⁶ nM, whereas (S)-amphetamine showed a Ki of 4.42×10⁵ nM under comparable conditions [1][2]. The presence of the β‑tert‑butyl group thus results in a 2.5‑fold increase in Ki, indicating that steric bulk significantly impairs binding to the PNMT active site.
| Evidence Dimension | PNMT inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 1.11×10⁶ nM (1.11 mM) |
| Comparator Or Baseline | (S)-Amphetamine: 4.42×10⁵ nM (0.442 mM) |
| Quantified Difference | 2.5‑fold higher Ki (lower affinity) |
| Conditions | In vitro radiochemical assay using bovine PNMT |
Why This Matters
Researchers studying PNMT inhibition can deliberately select this compound as a low‑affinity negative control or as a tool to probe steric constraints, whereas amphetamine would give misleadingly potent inhibition.
- [1] BindingDB. (n.d.). Entry BDBM50367284: 3,3-Dimethyl-1-phenylbutan-2-amine Ki for Phenylethanolamine N-Methyltransferase (PNMT). View Source
- [2] BindingDB. (n.d.). Entry BDBM50022723: (S)-Amphetamine Ki for Phenylethanolamine N-Methyltransferase (PNMT). View Source
